Ethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate
Description
Ethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a methyl group at position 2, a 2-oxo-2-phenylethoxy moiety at position 5, and an ethyl ester at position 3. The 2-oxo-2-phenylethoxy substituent introduces a ketone group, which may influence hydrogen-bonding interactions and metabolic stability.
Properties
IUPAC Name |
ethyl 2-methyl-5-phenacyloxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-23-20(22)19-13(2)25-18-10-9-15(11-16(18)19)24-12-17(21)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECHRNUZPXSIHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H18O5
- CAS Number : 5010-45-7
- Structure : The compound features a benzofuran core with an ethyl ester functionality, which is known to influence its biological activity.
Antimicrobial Properties
Research has indicated that compounds related to this compound exhibit antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections.
Anticancer Activity
This compound has been evaluated for its anticancer potential. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, likely through the activation of specific apoptotic pathways. Mechanistic studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, affecting cellular functions.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to inflammation and cancer progression.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can lead to oxidative stress, contributing to cell death in cancer cells.
Study on Anticancer Activity
A recent study focused on the effects of this compound on human breast cancer cells (MCF-7). The results indicated:
| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 (Control) | 100 | 5 |
| 10 | 85 | 15 |
| 25 | 60 | 35 |
| 50 | 30 | 65 |
This data suggests a dose-dependent increase in apoptosis, highlighting the compound's potential as an anticancer agent.
Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These findings indicate that this compound possesses significant antimicrobial activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected Benzofuran-3-carboxylates
Key Comparison Points
Halogenated derivatives (e.g., bromo and fluoro in ) increase molecular weight and polarity, possibly improving target binding but affecting membrane permeability .
Ester Group Variations :
- The 2-methoxyethyl ester in introduces ether oxygen, which may improve metabolic stability compared to ethyl esters .
- The acetyloxy group in is prone to hydrolysis, suggesting faster metabolic clearance than the target’s 2-oxoethoxy group .
Electronic and Steric Effects: The 2-oxo-2-phenylethoxy group in the target compound provides a ketone for hydrogen bonding, unlike the non-polar tert-butyl group in .
Antitumor Potential
- This suggests that benzofuran analogs with optimized substituents may warrant similar evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
